molecular formula C11H13NO B15327389 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine

2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine

Cat. No.: B15327389
M. Wt: 175.23 g/mol
InChI Key: FSLMFLKQWNNSKH-UHFFFAOYSA-N
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Description

2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine: is a heterocyclic compound that features a fused indene and morpholine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with morpholine in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indene or morpholine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. Researchers explore its potential therapeutic effects and mechanisms of action in treating various diseases.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its properties are leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

    Indeno[1,2-b]pyridine: Another fused ring system with similar structural features.

    Indeno[1,2-b]quinoline: A compound with an additional nitrogen atom in the ring system.

    Morpholinoindene: A related compound with a morpholine ring fused to an indene ring.

Uniqueness: 2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine is unique due to its specific ring fusion and the presence of both indene and morpholine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2,3,4,4a,5,9b-hexahydroindeno[1,2-b][1,4]oxazine

InChI

InChI=1S/C11H13NO/c1-2-4-9-8(3-1)7-10-11(9)13-6-5-12-10/h1-4,10-12H,5-7H2

InChI Key

FSLMFLKQWNNSKH-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(N1)CC3=CC=CC=C23

Origin of Product

United States

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